molecular formula C20H16BrFN4O2S B2521749 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one CAS No. 2309613-74-7

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Cat. No.: B2521749
CAS No.: 2309613-74-7
M. Wt: 475.34
InChI Key: ZPXLFEPAXWIXSN-UHFFFAOYSA-N
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Description

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H16BrFN4O2S and its molecular weight is 475.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antimicrobial Activities : Research has been conducted on the synthesis of derivatives containing oxadiazole and triazole rings, showing significant antimicrobial activities. These compounds have been synthesized through various methods, including solvent-free reactions and microwave-assisted synthesis, aimed at enhancing yield and reducing reaction time. The antimicrobial activity against various strains of bacteria and fungi has been a key focus, with some compounds showing promising results compared to standard treatments (Menteşe, Ülker, & Kahveci, 2015).

Antioxidant Activities : The antioxidant properties of some benzimidazole derivatives containing oxadiazole rings have been explored, showing good scavenging activities on ABTS and DPPH assays. These findings suggest potential applications in combating oxidative stress-related diseases (Menteşe, Ülker, & Kahveci, 2015).

Analgesic and Anti-inflammatory Activities : Studies on new oxadiazole derivatives linked with the quinazolin-4-one moiety have shown potent analgesic and anti-inflammatory activities in animal models. These derivatives have been synthesized through multi-step reactions, with their biological activities assessed through various in vivo models. Such compounds could represent a new class of pain and inflammation management agents (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many quinazolinone derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .

Future Directions

The study of quinazolinone derivatives is a very active area of research, given their diverse biological activities. Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of its potential therapeutic applications .

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN4O2S/c1-2-9-26-19(27)15-10-14(22)7-8-16(15)23-20(26)29-11-17-24-18(25-28-17)12-3-5-13(21)6-4-12/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXLFEPAXWIXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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